molecular formula C17H14ClN7O B10941266 5-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10941266
M. Wt: 367.8 g/mol
InChI Key: DBFTULKDFQHKNZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Construction of the triazolopyrimidine core: This involves the cyclization of a suitable precursor, such as an aminopyrimidine, with a diazotized amine.

    Introduction of the chlorophenyl group: This step can be performed via a nucleophilic aromatic substitution reaction.

    Formation of the carboxamide group: This is typically achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(4-Chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N~7~-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • 5-(4-Chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific substitution pattern and the presence of the pyrazolyl and chlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14ClN7O

Molecular Weight

367.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(1-ethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H14ClN7O/c1-2-24-9-13(8-20-24)22-16(26)15-7-14(11-3-5-12(18)6-4-11)23-17-19-10-21-25(15)17/h3-10H,2H2,1H3,(H,22,26)

InChI Key

DBFTULKDFQHKNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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